GSK1059615
概要
説明
GSK-1059615は、ホスホイノシチド3-キナーゼ(PI3K)および哺乳類ラパマイシン標的タンパク質(mTOR)経路を標的とする低分子阻害剤です。 PI3Kα、PI3Kβ、PI3Kγ、PI3Kδ、およびmTORに対して強力な阻害効果を持つことが知られており、癌研究および治療における貴重な化合物となっています 。 この化合物は、リンパ腫、固形腫瘍、子宮内膜癌、転移性乳癌など、さまざまな癌の治療における可能性について調査されています .
科学的研究の応用
GSK-1059615 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K and mTOR pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and signaling pathways in various cell lines.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
作用機序
GSK-1059615は、PI3KとmTORの活性を阻害することによってその効果を発揮します。 これらのキナーゼのATP結合部位に結合し、それらの活性化とそれに続くシグナル伝達を阻止します。 この阻害は、細胞増殖の抑制、アポトーシスの増加、および細胞代謝の変化につながります 。 分子標的は、細胞の成長と生存の重要な調節因子であるPI3K(PI3Kα、PI3Kβ、PI3Kγ、PI3Kδ)とmTORの触媒サブユニットが含まれます .
6. 類似の化合物との比較
GSK-1059615は、PI3KとmTORの両方を二重に阻害するという点で独特であり、これらの経路のいずれか一方のみを標的とする他の阻害剤とは異なります。 類似の化合物には以下が含まれます。
PI-103: 異なる化学構造を持つ別の二重PI3K/mTOR阻害剤。
BEZ235: 異なる薬物動態特性を持つ二重PI3K/mTOR阻害剤。
BKM120: mTORを標的としない選択的なPI3K阻害剤.
これらの化合物は、特異性、効力、薬物動態プロファイルがそれぞれ異なり、GSK-1059615は、PI3K/mTOR阻害剤の武器庫に貴重な追加となります。
準備方法
GSK-1059615の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。 反応条件には、多くの場合、目的の生成物の収率と純度を確保するために、有機溶媒、触媒、および特定の温度制御の使用が含まれます 。 工業生産方法には、化合物の有効性と安全性を維持しながら、合成をスケールアップするためにこれらのステップを最適化することが含まれる場合があります。
化学反応の分析
GSK-1059615は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、分子の官能基を改変することができ、生物学的活性を変化させる可能性があります。
置換: 置換反応は、分子に異なる官能基を導入することができ、PI3KとmTORに対する阻害効果を強化または低下させる可能性があります.
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
GSK-1059615は、以下を含む幅広い科学研究への応用を持っています。
化学: PI3KおよびmTOR経路を研究するためのツール化合物として使用されます。
生物学: さまざまな細胞株における細胞増殖、アポトーシス、およびシグナル伝達経路への影響について調査されています。
類似化合物との比較
GSK-1059615 is unique in its dual inhibition of both PI3K and mTOR, which distinguishes it from other inhibitors that target only one of these pathways. Similar compounds include:
PI-103: Another dual PI3K/mTOR inhibitor with a different chemical structure.
BEZ235: A dual PI3K/mTOR inhibitor with distinct pharmacokinetic properties.
BKM120: A selective PI3K inhibitor that does not target mTOR.
These compounds vary in their specificity, potency, and pharmacokinetic profiles, making GSK-1059615 a valuable addition to the arsenal of PI3K/mTOR inhibitors.
特性
IUPAC Name |
(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDITZBLZQQZVEE-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242004 | |
Record name | GSK-1059615 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958852-01-2 | |
Record name | GSK-1059615 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1059615 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11962 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-1059615 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-1059615 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione?
A: (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, acts as a potent, orally bioavailable, pan-PI3K and mTOR inhibitor. [] This means it inhibits the activity of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).
Q2: How does this compound interact with its targets, PI3K and mTOR?
A: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active sites of PI3K and mTOR, thus blocking their kinase activity. [, ]
Q3: What are the downstream effects of this compound's inhibition of PI3K and mTOR?
A3: Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of downstream effects, including:
- Decreased AKT phosphorylation: This is a direct consequence of PI3K inhibition and is a key marker of this compound activity. [, ]
- Inhibition of cell proliferation and survival: By disrupting crucial signaling pathways involved in cell growth and survival, this compound exhibits anti-proliferative effects in various cancer cell lines. [, , , , ]
- Induction of cell cycle arrest: this compound treatment leads to an increase in RB1-mediated cell cycle arrest, effectively halting the cell cycle progression in sensitive cells. []
- Increased FOXO signaling: FOXO transcription factors are involved in cell cycle arrest, apoptosis, and other cellular processes. This compound enhances FOXO signaling, potentially contributing to its anti-cancer effects. []
- Decreased MYC and TFRC signaling: this compound downregulates MYC, a key regulator of cell growth and proliferation, and TFRC, which is involved in iron uptake and metabolism, both contributing to its anti-proliferative effects. []
- Decreased cellular metabolism: this compound disrupts cellular metabolism, likely through its impact on various metabolic pathways regulated by PI3K/AKT/mTOR signaling. [, ]
- Potential induction of programmed necrosis: In some cancer cell lines, this compound treatment has been shown to trigger programmed necrosis, a form of regulated cell death, as evidenced by mitochondrial depolarization and lactate dehydrogenase release. []
Q4: What types of cancer have shown sensitivity to this compound in preclinical studies?
A: In vitro studies have shown promising results in various cancer cell lines, including breast, kidney, ovarian, head and neck squamous cell carcinoma, and gastric cancer. [, , , ]
Q5: Are there specific genetic markers that predict sensitivity or resistance to this compound?
A: Research suggests that the presence of activating mutations in PIK3CA, a gene encoding a catalytic subunit of PI3K, may be associated with increased sensitivity to this compound, particularly in breast cancer cell lines. [, , ] Conversely, amplification of the PIK3CA gene appears to be linked to resistance to PI3K pathway inhibitors, including this compound. [, ]
Q6: What is the role of MAPK signaling in the context of this compound treatment?
A: Studies indicate that this compound can attenuate MAPK signaling, which may contribute to its anti-proliferative effects, particularly in cells resistant to AKT inhibitors. [] It has been observed that cancer cell lines sensitive only to this compound, but not to AKT inhibitors, often harbor mutations activating MAPK signaling. []
Q7: Has this compound been investigated in combination with other anti-cancer agents?
A: Yes, combining this compound with other therapies has been explored. For instance, research has shown synergistic effects when this compound is combined with sorafenib in hepatocellular carcinoma cells, leading to a reversal of drug resistance. [] Similarly, combining this compound with MEK inhibitors has shown promise in overcoming resistance to PI3K pathway inhibitors in head and neck squamous cell carcinoma cell lines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。